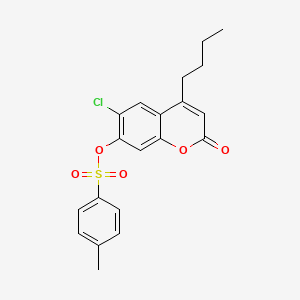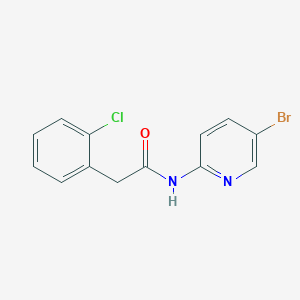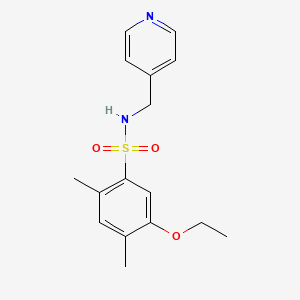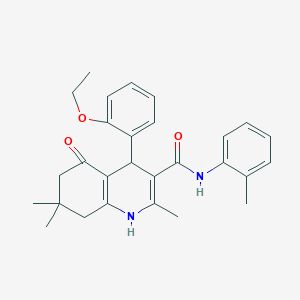
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are important in the regulation of cell volume, ion homeostasis, and cell proliferation.
Wirkmechanismus
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate selectively inhibits VRACs by blocking the chloride ion transport through these channels. VRACs are composed of two subunits, LRRC8A and LRRC8D, and 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to interact with the LRRC8A subunit to inhibit chloride ion transport. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate does not affect other ion channels or transporters, making it a specific inhibitor of VRACs.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion homeostasis. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used to study the role of VRACs in cancer cell proliferation and apoptosis, as well as in neuronal cell swelling during ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has several advantages as a research tool, including its selectivity for VRACs, its dose-dependent inhibition of chloride ion transport, and its ability to modulate cellular processes such as cell proliferation and apoptosis. However, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions. Researchers must carefully consider these limitations when designing experiments using 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate.
Zukünftige Richtungen
There are several future directions for research involving 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, including the development of more potent and selective VRAC inhibitors, the investigation of the role of VRACs in various disease states, and the exploration of the potential therapeutic applications of VRAC inhibitors. Additionally, the development of new methods for synthesizing and purifying 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate may further improve its utility as a research tool. Overall, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has great potential as a valuable tool for studying the role of VRACs in various cellular processes and disease states.
Synthesemethoden
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenyl isocyanate with 2,3-dihydro-1H-inden-5-ol in the presence of a base. The resulting product is then treated with a carbamate reagent to yield 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate. The purity and yield of 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used in various scientific research studies as a selective inhibitor of VRACs. VRACs play a crucial role in the regulation of cell volume, ion homeostasis, and cell proliferation, and their dysregulation has been implicated in various diseases, including cancer, epilepsy, and ischemia. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for studying the role of VRACs in various cellular processes.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(9-15(14)18)19-16(20)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOUDDAYNMNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)

![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)

